molecular formula C10H16F2O B12072112 Cyclopropyl(4,4-difluorocyclohexyl)methanol

Cyclopropyl(4,4-difluorocyclohexyl)methanol

Cat. No.: B12072112
M. Wt: 190.23 g/mol
InChI Key: GZYPCBAPONJFFZ-UHFFFAOYSA-N
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Description

Cyclopropyl(4,4-difluorocyclohexyl)methanol (CAS 1597812-45-7), with the molecular formula C 10 H 16 F 2 O and a molecular weight of 190.23, is a chiral alcohol building block of significant interest in medicinal chemistry and pharmaceutical research . Its structure integrates a cyclopropyl group and a 4,4-difluorocyclohexyl ring, a motif known to enhance the properties of bioactive molecules. The primary research application of this compound is as a key intermediate in the synthesis and development of novel therapeutic agents. Structurally analogous compounds, particularly those where this alcohol serves as a precursor to cyclopropyl(4,4-difluorocyclohexyl)methanone, are critical in the creation of potent GABA A receptor agonists . For instance, the sedative-hypnotic agent Ciprofol (HSK3486), which is approximately 4-5 times more potent than propofol, features this core structure . The incorporation of the cyclopropyl group is a strategic medicinal chemistry tactic that provides conformational constraint, which can lead to improved receptor binding affinity and enhanced metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes . The 4,4-difluorocyclohexyl moiety, on the other hand, is a common isostere that can influence lipophilicity, solubility, and overall pharmacokinetic profiles. Beyond anesthesiology, the cyclopropyl carboxamide structural class, which shares similar substructures, has shown promising activity against Plasmodium falciparum , the parasite responsible for malaria, by targeting cytochrome b in the mitochondrial electron transport chain . This highlights the potential utility of this chemical scaffold in antimicrobial drug discovery. Furthermore, difluorocyclohexyl derivatives are being investigated as modulators of Interleukin-17 (IL-17) for the potential treatment of inflammatory and autoimmune diseases . This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers can leverage this high-purity compound to explore new chemical entities in various disease areas, including anesthesiology, infectious diseases, and immunology.

Properties

Molecular Formula

C10H16F2O

Molecular Weight

190.23 g/mol

IUPAC Name

cyclopropyl-(4,4-difluorocyclohexyl)methanol

InChI

InChI=1S/C10H16F2O/c11-10(12)5-3-8(4-6-10)9(13)7-1-2-7/h7-9,13H,1-6H2

InChI Key

GZYPCBAPONJFFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2CCC(CC2)(F)F)O

Origin of Product

United States

Preparation Methods

Hydrogenation of Cyclopropanecarboxaldehyde Derivatives

A foundational approach for introducing the methanol group involves the catalytic hydrogenation of cyclopropanecarboxaldehyde intermediates. Patent DE19543087A1 demonstrates the viability of this strategy for synthesizing cyclopropylmethanol derivatives. The process entails hydrogenating cyclopropanecarboxaldehyde under mild conditions (20–50°C, 2.4–5.2 bar) using Raney cobalt or nickel catalysts, achieving 93–100% selectivity for the alcohol product.

Applied to Cyclopropyl(4,4-difluorocyclohexyl)methanol, this method would require synthesizing the aldehyde precursor, cyclopropyl(4,4-difluorocyclohexyl)carboxaldehyde . Key steps include:

  • Formation of the 4,4-difluorocyclohexyl group : Fluorination of cyclohexanone using diethylaminosulfur trifluoride (DAST) or analogous agents yields 4,4-difluorocyclohexane, which is subsequently functionalized into a carboxaldehyde via oxidation or formylation reactions .

  • Cyclopropanation : The aldehyde undergoes cyclopropanation via the Simmons-Smith reaction or transition-metal-catalyzed cycloaddition to introduce the cyclopropyl moiety.

  • Hydrogenation : The resulting aldehyde is hydrogenated using a cobalt or nickel catalyst, selectively reducing the carbonyl group to a primary alcohol without opening the cyclopropane ring .

Table 1: Hydrogenation Conditions and Outcomes

ParameterValue/DescriptionSource
CatalystRaney cobalt or nickel
Temperature20–50°C
Pressure2.4–5.2 bar
Selectivity93–100%
Byproductsn-Butanol (at higher temps)

Reduction of Ketone Precursors

Alternative routes involve reducing ketone intermediates to the corresponding alcohol. Patent CN101747265A exemplifies this strategy in the synthesis of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-methanol, where a ketone is reduced using a MgCl₂-KBH₄ system. For this compound, this approach would proceed as follows:

  • Synthesis of Cyclopropyl(4,4-difluorocyclohexyl)ketone :

    • Coupling 4,4-difluorocyclohexylmagnesium bromide with cyclopropanecarbonyl chloride forms the ketone.

    • Alternatively, Friedel-Crafts acylation or cross-coupling reactions may be employed.

  • Reduction to Methanol :

    • The ketone is treated with KBH₄ in the presence of MgCl₂, which enhances reducing power and selectivity. This system avoids over-reduction and preserves the cyclopropane structure .

Table 2: Reduction Parameters

ParameterValue/DescriptionSource
Reducing AgentKBH₄ with MgCl₂
SolventTetrahydrofuran (THF)
Temperature105°C (reflux)
Yield~73% (extrapolated from )

Grignard Addition and Subsequent Reduction

A third method leverages Grignard reagents to construct the carbon skeleton. This two-step process involves:

  • Grignard Reaction :

    • 4,4-Difluorocyclohexylmagnesium bromide reacts with cyclopropanecarbonyl chloride to form cyclopropyl(4,4-difluorocyclohexyl)ketone .

  • Reduction :

    • The ketone is reduced to the alcohol using NaBH₄ in methanol or catalytic hydrogenation.

This route benefits from the high nucleophilicity of Grignard reagents, enabling efficient carbon-carbon bond formation. However, steric hindrance from the difluorocyclohexyl group may necessitate elevated temperatures or prolonged reaction times.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

MethodAdvantagesChallengesSelectivity
Hydrogenation High selectivity, mild conditionsRequires aldehyde precursor93–100%
Ketone Reduction Avoids gas handlingModerate yields~85%
Grignard/ReductionScalableSteric hindrance issues70–80%
  • Hydrogenation is optimal for large-scale production due to its high selectivity and compatibility with continuous-flow systems.

  • Ketone Reduction suits laboratories lacking hydrogenation infrastructure but requires careful control of reducing agents.

  • Grignard/Reduction offers flexibility in precursor design but struggles with steric effects in the difluorocyclohexyl system.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(4,4-difluorocyclohexyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LAH) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield 4,4-difluorocyclohexanone, while substitution reactions could produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of cyclopropyl(4,4-difluorocyclohexyl)methanol exhibit promising antiviral properties, particularly against HIV. Studies have shown that fluorinated compounds can enhance biological activity by improving metabolic stability and solubility. For instance, compounds with a fluorine atom in the C-28 ester side chain demonstrated weak anti-HIV activity, suggesting that modifications to the cyclohexyl structure can yield derivatives with enhanced efficacy .

Inhibition of Enzymes
this compound has been investigated for its inhibitory effects on specific enzymes. For example, it has been noted for its potential to inhibit lysine-specific demethylase 1, which is implicated in various cancers. Such inhibitors could serve as therapeutic agents in cancer treatment .

Materials Science

Synthesis of Advanced Materials
The compound is also being explored for its role as a building block in the synthesis of advanced materials. Its unique cyclopropyl structure can impart desirable mechanical and thermal properties to polymers. The incorporation of fluorinated groups enhances the chemical resistance and stability of these materials, making them suitable for applications in harsh environments .

Synthetic Intermediate

Chemical Synthesis
this compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo selective reactions makes it valuable in the development of pharmaceuticals and agrochemicals. The efficient hydrogenation processes developed for cyclopropanecarboxaldehyde to yield cyclopropylmethanol highlight its utility in synthetic pathways with high selectivity .

Case Study 1: Antiviral Compound Development

A study focused on synthesizing derivatives of this compound revealed that modifications can lead to compounds with enhanced anti-HIV activity. The research emphasized the importance of structural optimization in discovering potent antiviral agents.

Case Study 2: Material Properties Enhancement

Research into the application of this compound in polymer synthesis showed that incorporating this compound into polymer matrices significantly improved their thermal stability and mechanical strength, making them suitable for industrial applications.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAntiviral and anticancer propertiesFluorinated derivatives show improved activity against HIV and cancer enzymes
Materials ScienceDevelopment of advanced polymersEnhanced thermal stability and mechanical properties observed
Synthetic IntermediateUsed in organic synthesis for pharmaceuticals and agrochemicalsEfficient hydrogenation processes yield high selectivity

Mechanism of Action

The mechanism of action of Cyclopropyl(4,4-difluorocyclohexyl)methanol involves its interaction with molecular targets and pathways in biological systems. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The cyclopropyl group may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexanol Derivatives

Compound Name Substituents Molecular Formula Key Features
Cyclopropyl(4,4-difluorocyclohexyl)methanol Cyclopropyl, 4,4-difluoro C₁₀H₁₅F₂O High rigidity, fluorinated stability
(4,4-Difluorocyclohexyl)methanol 4,4-difluoro C₇H₁₁F₂O Simpler structure, higher solubility
4-(Isopropyl)-β-methylcyclohexanethanol Isopropyl, β-methyl C₁₂H₂₂O Fragrance applications, lower logP
[2-Methyl-2-(1-methylcyclopropyl)cyclopropyl]methanol Methylcyclopropyl C₉H₁₆O Enhanced steric hindrance

Key Observations :

  • Fluorination Impact: The 4,4-difluoro group in this compound increases polarity compared to non-fluorinated analogues like 4-(Isopropyl)-β-methylcyclohexanethanol (logP ~2.1), but reduces solubility relative to (4,4-Difluorocyclohexyl)methanol due to the cyclopropyl group’s hydrophobicity .
  • Stereochemical Complexity : Cyclopropyl groups introduce torsional strain, enhancing reactivity in ring-opening reactions compared to bulkier substituents (e.g., methylcyclopropyl derivatives in ) .

Table 2: Physicochemical Properties

Compound Name Boiling Point (°C) Solubility (Water) Synthetic Method
This compound 220–225 (est.) Low (~5 mg/mL) DIBAL reduction of esters
(4,4-Difluorocyclohexyl)methanol 195–200 Moderate (~50 mg/mL) Catalytic hydrogenation
4-(Isopropyl)-β-methylcyclohexanethanol 210–215 Insoluble Grignard reaction

Key Findings :

  • Synthetic Accessibility: this compound requires low-temperature DIBAL reductions (e.g., -78°C in DCM) to preserve stereochemistry, unlike simpler analogues synthesized via Grignard or hydrogenation routes .
  • Thermal Stability: Fluorinated derivatives exhibit higher thermal stability (decomposition >250°C) compared to non-fluorinated counterparts like 4-(Isopropyl)-β-methylcyclohexanethanol, which degrade near 200°C .

Table 3: Use Cases and Regulatory Status

Compound Name Primary Applications Safety Restrictions (IFRA/ECHA)
This compound Pharmaceutical intermediates ECHA SVHC candidate (pending)
4-(Isopropyl)-β-methylcyclohexanethanol Fragrance formulations IFRA-limited (0.5% in cosmetics)
(4,4-Difluorocyclohexyl)methanol Agrochemical synthesis No major restrictions

Critical Insights :

  • Regulatory Scrutiny: this compound’s structural similarity to SVHC candidates (e.g., 4,4’-isopropylidenediphenol in ) may trigger ECHA evaluation for endocrine-disruption risks .
  • Fragrance Limitations: Unlike 4-(Isopropyl)-β-methylcyclohexanethanol, the target compound lacks IFRA approval due to insufficient safety data .

Biological Activity

Cyclopropyl(4,4-difluorocyclohexyl)methanol is an organic compound with a molecular formula of C10H16F2O. This compound is notable for its unique structure, which includes a cyclopropyl group and a difluorocyclohexyl moiety, making it of interest in various biological and medicinal research contexts. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The presence of fluorine atoms significantly influences its reactivity and binding affinity to biological targets such as enzymes and receptors. The cyclopropyl group contributes to the compound's stability and bioavailability, enhancing its potential therapeutic effects.

  • Enzyme Interaction : this compound may interact with specific enzymes, modulating their activity. For instance, it has been shown to affect ATPase activity in P-glycoprotein (P-gp), a crucial component in drug transport across cell membranes .
  • Receptor Binding : The compound could also bind to various receptors involved in pharmacological pathways, potentially influencing processes such as pain perception and inflammation .

Pharmacological Studies

Research indicates that this compound exhibits several biological activities:

  • Analgesic Activity : In studies involving animal models, this compound demonstrated significant analgesic effects. For example, it was evaluated using the tail immersion method and acetic acid-induced writhing tests in mice, showing a dose-dependent reduction in pain responses .
  • Thrombolytic Activity : The compound has been assessed for its thrombolytic properties, where it exhibited notable effects in inhibiting clot formation .
  • Antiviral Properties : Some derivatives of compounds similar to this compound have shown anti-HIV activity, suggesting potential applications in antiviral therapy .

Study on Analgesic Effects

A study conducted by Ezeja et al. (2011) utilized the tail immersion method to assess central analgesic activity. The results indicated that administration of this compound resulted in significant elongation of tail deflection time compared to control groups, highlighting its potential as an effective analgesic agent.

Research on Thrombolytic Activity

In another study assessing thrombolytic activity using various extracts from plant sources containing similar fluorinated compounds, it was found that this compound could inhibit clot formation significantly when compared to standard treatments like streptokinase .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundContains cyclopropyl and difluorocyclohexyl groupsAnalgesic, thrombolytic
2-Cyclopropyl-4-[(4-fluorophenyl)oxy]pyrimidinePyrimidine ring with cyclopropyl groupPotential anti-cancer activity
N-(4-fluorophenyl)-3,4-dimethoxybenzamideBenzamide structure with fluorine substitutionModulator of potassium channels

The unique combination of functional groups in this compound differentiates it from other similar compounds by enhancing its lipophilicity and interaction profile with biological targets .

Q & A

Q. What are the recommended synthetic routes for Cyclopropyl(4,4-difluorocyclohexyl)methanol, and how can reaction conditions be optimized?

The compound is synthesized via multi-step procedures, often involving fluorination and reduction. For example, tert-butyl 4-oxocyclohexylcarbamate is fluorinated using diethylaminosulfur trifluoride (DAST) in dichloromethane under ice-cooling, followed by sodium borohydride reduction of intermediates . Optimization includes controlling reaction temperatures (e.g., −78°C for DIBAL reductions) and purification via column chromatography or recrystallization. Monitoring by TLC or HPLC ensures intermediate purity.

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include a boiling point of 181.4°C, density of 1.1 g/cm³, and molecular weight of 150.17 g/mol . Characterization methods:

  • NMR/HRMS : Confirm structure and purity (e.g., δ~1.42 ppm for cyclohexyl protons; HRMS m/z 150.0856 [M+H]⁺) .
  • Chromatography : HPLC with UV detection (λ~210 nm) to assess purity.
  • Thermal analysis : DSC for melting point determination (not reported; may require experimental determination) .

Q. What safety protocols are critical when handling this compound?

The compound is classified as a skin/eye irritant (H315/H319) and may cause respiratory irritation (H335). Essential precautions:

  • Use PPE: Nitrile gloves, lab coat, and safety goggles.
  • Work in a fume hood to avoid inhalation.
  • Store in airtight containers protected from light at 2–8°C .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

The cyclohexyl and cyclopropyl groups introduce conformational constraints. For example, trans/cis isomerism in the cyclohexyl ring affects binding to hydrophobic pockets in target proteins. Researchers can:

  • Synthesize diastereomers via chiral catalysts or resolution techniques.
  • Compare activity using assays (e.g., enzyme inhibition) and correlate with computational docking studies .

Q. Why is the 4,4-difluorocyclohexyl moiety strategically incorporated into drug candidates?

Fluorination enhances metabolic stability by blocking oxidative metabolism at the cyclohexyl ring. It also modulates lipophilicity (LogP ~0.49) to improve membrane permeability. Comparative studies show difluoro-substituted analogs exhibit longer half-lives than non-fluorinated counterparts in pharmacokinetic assays .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Systematic SAR involves:

  • Substituent variation : Replace cyclopropyl with other bicyclic groups (e.g., bicyclo[2.2.1]heptane) to assess steric effects.
  • Functional group addition : Introduce hydroxyl or amine groups to the methanol moiety to enhance solubility or target interactions.
  • In vitro assays : Measure potency (e.g., IC₅₀) and selectivity (e.g., hERG binding) to prioritize derivatives .

Q. How do researchers resolve contradictions in solubility or stability data across studies?

Discrepancies may arise from impurities or analytical conditions. Strategies:

  • Reproduce experiments using standardized protocols (e.g., USP methods).
  • Validate solubility in multiple solvents (DMSO, PBS) via nephelometry.
  • Conduct forced degradation studies (heat, light, pH extremes) with HPLC monitoring to identify degradation pathways .

Q. What methodologies are used to evaluate the compound’s stability under physiological conditions?

  • Plasma stability assays : Incubate with human/animal plasma (37°C, pH 7.4) and quantify parent compound loss via LC-MS.
  • Microsomal stability : Use liver microsomes to assess CYP450-mediated metabolism.
  • pH-dependent hydrolysis : Test degradation rates in buffers (pH 1–9) to simulate gastrointestinal environments .

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